5-Bromobenzo[d]isothiazole
Description
Contextualization within Heterocyclic Compound Research
The field of heterocyclic chemistry is a cornerstone of modern organic and medicinal chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. rsc.org Among the vast array of heterocyclic systems, those containing sulfur and nitrogen atoms, such as isothiazoles and their fused derivatives, are of significant interest. arkat-usa.orgrsc.org The isothiazole (B42339) ring, a five-membered heterocycle with adjacent nitrogen and sulfur atoms, is a key structural motif found in numerous biologically active compounds. arkat-usa.orgthieme-connect.com The fusion of an isothiazole ring with a benzene (B151609) ring gives rise to the benzo[d]isothiazole scaffold, a privileged structure in medicinal chemistry and materials science. arkat-usa.orgmdpi.com
Significance of Benzo[d]isothiazole and its Halogenated Derivatives in Chemical Sciences
Benzo[d]isothiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. mdpi.comsmolecule.com The introduction of a halogen atom, such as bromine, onto the benzo[d]isothiazole core can significantly modulate the compound's physicochemical properties and biological activity. cymitquimica.com The bromine atom at the 5-position, creating 5-Bromobenzo[d]isothiazole, is particularly noteworthy. This substitution can enhance the compound's reactivity, providing a versatile handle for further chemical modifications through reactions like nucleophilic substitution and cross-coupling. cymitquimica.com This versatility makes this compound and its derivatives valuable building blocks in the synthesis of more complex molecules for pharmaceutical and materials science applications. smolecule.comcymitquimica.com
Historical Development and Current Trends in Brominated Benzo[d]isothiazole Research
The study of benzo[d]isothiazoles has evolved significantly since the initial discovery of its parent compound. Early research focused on the fundamental synthesis and characterization of these heterocycles. The development of brominated derivatives like this compound emerged from systematic efforts to modify the core structure to enhance chemical reactivity and explore potential biological applications.
Current research trends are increasingly focused on the development of efficient and selective synthetic methodologies for constructing the benzo[d]isothiazole scaffold. arkat-usa.orgmdpi.com There is a growing interest in the application of these brominated compounds in medicinal chemistry, particularly in the development of targeted therapies. For instance, benzo[d]isothiazole derivatives have been investigated as agonists for transient receptor potential cation channel subfamily M member 5 (TRPM5), with potential applications in gastrointestinal motility disorders. sci-hub.se Furthermore, the unique electronic properties of brominated benzo[d]isothiazoles make them attractive candidates for the development of novel organic materials with specific optical and electronic characteristics. smolecule.com
Chemical Profile of this compound
| Property | Value |
| CAS Number | 139037-01-7 |
| Molecular Formula | C₇H₄BrNS |
| Molecular Weight | 214.08 g/mol |
| SMILES Code | BrC1=CC2=C(SN=C2)C=C1 |
| MDL Number | MFCD16658712 |
| InChI Key | VZBLQXAYAYONED-UHFFFAOYSA-N |
Table generated from data in ambeed.com.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, often involving the bromination of a pre-formed benzo[d]isothiazole scaffold or the cyclization of a brominated precursor.
One common approach involves the direct bromination of benzo[d]isothiazole. This electrophilic aromatic substitution reaction typically utilizes bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent.
Another synthetic strategy involves the cyclization of appropriately substituted benzene derivatives. For instance, the oxidative cyclization of 2-mercaptobenzamides can yield benzo[d]isothiazol-3(2H)-ones, which can then be further modified. mdpi.com A variety of methods for the synthesis of the benzo[d]isothiazole ring system have been reviewed, highlighting intramolecular and intermolecular pathways. arkat-usa.orgmdpi.com
For example, a method for preparing 5-bromo-benzo[d]isothiazole-3-carboxylic acid involves dissolving 1,2-benzisothiazole-3-carboxylic acid in acetic acid, followed by the addition of nitric acid, sulfuric acid, and bromine, with the reaction mixture stirred overnight at 70°C. echemi.com
Spectroscopic and Structural Properties
The structural and spectroscopic properties of this compound and its derivatives have been investigated using various analytical techniques.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of these compounds. The chemical shifts of the aromatic protons and carbons are influenced by the bromine substituent and the heterocyclic ring. rsc.org
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification. rsc.org
Infrared Spectroscopy: IR spectroscopy reveals the presence of characteristic functional groups within the molecule. For example, derivatives of this compound show distinct IR bands corresponding to N-H and C-Br bonds.
X-ray Crystallography: X-ray crystallography has been used to determine the precise three-dimensional structure of derivatives of this compound, providing valuable insights into bond lengths, bond angles, and intermolecular interactions. herts.ac.ukiucr.orgiucr.org For instance, the crystal structure of N-(benzo[d]thiazol-6-yl)-3-bromobenzamide, a related compound, shows that the molecules are linked by hydrogen bonds to form ribbons. iucr.org
Chemical Reactivity
The presence of the bromine atom at the 5-position significantly influences the chemical reactivity of the benzo[d]isothiazole ring system.
Nucleophilic Substitution: The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 5-position. smolecule.com
Cross-Coupling Reactions: this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of a wide range of derivatives. For instance, Suzuki-Miyaura cross-coupling of 5-bromo-3-nitrobenzo[d]isothiazole with phenylboronic acid has been reported.
Applications in Research
The unique chemical properties of this compound and its derivatives have led to their use in various areas of chemical research.
Medicinal Chemistry
The benzo[d]isothiazole scaffold is a key component in a number of compounds with potential therapeutic applications. The introduction of a bromine atom can enhance biological activity or provide a site for further modification to optimize drug-like properties.
Anticancer Activity: Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. smolecule.com
Antimicrobial Properties: Some brominated benzo[d]isothiazole derivatives have demonstrated activity against bacteria and fungi. smolecule.comcymitquimica.com
Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes such as cytochrome P450s, which are involved in drug metabolism. smolecule.com
Materials Science
The distinct electronic and optical properties of the benzo[d]isothiazole ring system make it an attractive building block for the development of novel organic materials. smolecule.com The bromine atom can be used to tune these properties or to link the benzo[d]isothiazole unit into larger polymeric structures. Research in this area explores their potential use in electronics and photonics. smolecule.comrsc.org
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBLQXAYAYONED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591227 | |
| Record name | 5-Bromo-1,2-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139037-01-7 | |
| Record name | 5-Bromo-1,2-benzisothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139037-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromobenzo D Isothiazole and Analogous Derivatives
Strategies for the Construction of the Benzo[d]isothiazole Ring System
The assembly of the benzo[d]isothiazole scaffold is a central theme in heterocyclic chemistry, with various strategies developed to form the fused isothiazole (B42339) ring. These methods can be broadly categorized based on the type of bond formation and the precursors used. arkat-usa.org
Intramolecular cyclization is a powerful and common strategy for forming the benzo[d]isothiazole ring system. This approach typically involves a pre-functionalized benzene (B151609) derivative that undergoes a ring-closing reaction to form the N-S bond of the isothiazole moiety.
One prevalent method involves the cyclization of 2-mercaptobenzamides. For instance, various N-substituted 2-mercaptobenzamides can undergo copper-catalyzed intramolecular oxidative dehydrogenative cyclization to yield benzo[d]isothiazol-3(2H)-ones in excellent yields, using oxygen as the sole oxidant. nih.govmdpi.com This process facilitates the coupling of N-H and S-H bonds to form the critical N-S linkage. nih.gov Metal-free alternatives have also been developed, such as using potassium bromide (KBr) as a catalyst under an oxygen atmosphere to achieve the same transformation. nih.gov Furthermore, electrochemical methods provide a green alternative, achieving dehydrogenative cyclization of 2-mercaptobenzamides via constant-current electrolysis, producing hydrogen gas as the only byproduct. nih.govmdpi.com
Another approach utilizes the intramolecular cyclization of N-arylthioureas. Ruthenium(III) chloride can catalyze the intramolecular oxidative coupling of N-arylthioureas to produce 2-aminobenzothiazoles, a constitutional isomer of the target system. nih.gov Similar cyclizations of thiobenzanilides are also well-established routes. For instance, N-(2-chlorophenyl) benzothioamides can undergo intramolecular C(aryl)-S bond formation catalyzed by a copper(II)-BINAM complex to yield a range of 2-substituted benzothiazoles. indexcopernicus.com
Table 1: Examples of Intramolecular Cyclization Reactions
| Starting Material | Catalyst/Reagent | Product Type | Yield | Reference |
| 2-Mercaptobenzamides | Cu(I) catalyst, O₂ | Benzo[d]isothiazol-3(2H)-ones | Excellent | nih.govmdpi.com |
| 2-Mercaptobenzamides | KBr, O₂ | Benzo[d]isothiazol-3(2H)-ones | Excellent | nih.gov |
| 2-Mercaptobenzamides | Electrochemical (Constant Current) | Benzo[d]isothiazol-3(2H)-ones | Good | nih.govmdpi.com |
| N-Arylthioureas | RuCl₃ | 2-Aminobenzothiazoles | Up to 91% | nih.gov |
| N-(2-chlorophenyl) benzothioamide | Cu(II)-BINAM complex | 2-Aryl/Alkyl-benzothiazoles | Good | indexcopernicus.com |
Heterocyclization methods, which construct the ring from multiple components, offer a versatile entry to the isothiazole core. These are often categorized by the number of atoms each component contributes to the final ring, such as (4+1) and (3+2) cycloadditions.
A (4+1) annulation strategy has been reported for the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). thieme-connect.com In this metal-free approach, NH₄OAc serves as the nitrogen source in a sequence of imine formation, cyclization, and aerial oxidation to form the C-N and S-N bonds. thieme-connect.com
The (3+2) heterocyclization approach involves the reaction of a three-atom fragment with a two-atom fragment. thieme-connect.com For example, the synthesis of 4-arylisothiazoles can be achieved by reacting α,β-unsaturated aldehydes with ammonium thiocyanate, where the latter acts as a donor of the N–S fragment. thieme-connect.com A notable application for the benzo-fused system involves the cycloaddition reaction between in situ generated benzyne (B1209423) and an intermediate formed from 1,2,5-thiadiazoles. This transition-metal-free method allows for the synthesis of a diverse range of benzo[d]isothiazoles by varying both the benzyne precursor and the thiadiazole component. arkat-usa.org
Synthesizing one heterocyclic system from another through ring transformation is a less common but powerful strategy. These reactions often proceed through a ring-opening and subsequent re-cyclization mechanism.
A classic example is the conversion of isoxazoles into isothiazoles. For instance, 3,5-disubstituted isoxazoles can be transformed into the corresponding isothiazoles by reaction with phosphorus pentasulfide in pyridine. thieme-connect.com Another relevant transformation is the reaction of 1,3-benzoxathiin-4-one 1-oxides, which can be converted into the benzo[d]isothiazolone scaffold. arkat-usa.org Additionally, a visible-light-mediated aza Paternò–Büchi reaction between benzo[d]isothiazole 1,1-dioxides and alkenes can lead to the formation of benzo[f] nih.govacs.orgthiazepine 1,1-dioxides through a ring-expansion process. rsc.org
Oxidative cyclization is a key method for forming the N-S bond in the final step of the synthesis. This technique is widely applied to both non-fused and fused isothiazole systems. arkat-usa.org
A prominent strategy is the copper-catalyzed one-pot synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides. This cascade reaction proceeds via C–S bond formation with a sulfur source (like elemental sulfur or potassium thiocyanate) followed by N–S bond cyclization. nih.govmdpi.com For example, 2-bromo-N-arylbenzimidamides react with sulfur powder under alkaline and aerobic conditions, catalyzed by copper(II) salts, to form benzo[d]isothiazoles. arkat-usa.org A metal-free, one-pot synthesis has also been reported where ortho-haloarylamidines react with elemental sulfur at high temperatures to achieve oxidative N-S/C-S bond formation. arkat-usa.org
The activation of aryl tert-butyl sulfoxides with N-bromosuccinimide (NBS) can induce a Wittig-like reaction that leads to benzo[d]isothiazole derivatives. arkat-usa.org This reaction is fast, proceeds at room temperature, and tolerates a wide variety of substituents. arkat-usa.org Another innovative method is the FeCl₃/ZnI₂-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole (B30445) and ketones, which constructs fused benzoimidazothiazole derivatives. acs.org
Table 2: Overview of Oxidative Cyclization Techniques
| Precursor | Reagents/Catalyst | Key Transformation | Product | Reference |
| 2-Halobenzamides | KSCN, Cu(I) catalyst | Cascade C-S/N-S bond formation | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |
| 2-Bromo-N-arylbenzimidamides | Sulfur powder, Cu(II) salt | Annulation | Benzo[d]isothiazoles | arkat-usa.org |
| Ortho-haloarylamidines | Elemental sulfur, K₃PO₄ | Oxidative N-S/C-S bond formation | Benzo[d]isothiazoles | arkat-usa.org |
| Aryl tert-butyl sulfoxides | N-Bromosuccinimide (NBS) | Wittig-like reaction | Benzo[d]isothiazole derivatives | arkat-usa.org |
Regioselective Bromination Techniques for Benzo[d]isothiazole and Related Structures
The introduction of a bromine atom onto the benzene ring of the benzo[d]isothiazole system requires control over the position of substitution. While direct bromination of the parent heterocycle is possible, the synthesis of 5-Bromobenzo[d]isothiazole often relies on using a pre-brominated starting material before the cyclization step to ensure regiochemical purity.
Direct bromination of aromatic and heterocyclic compounds is a fundamental transformation. For electron-rich systems, electrophilic brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used. mdpi.comresearchgate.net However, the stability of the benzene ring often requires harsh conditions or catalysts for bromination to occur. researchgate.net
The use of NBS for the bromination of phenyl rings is possible under drastic conditions, such as in the presence of concentrated sulfuric acid. researchgate.net The combination of NBS with a bromide ion source can also enhance its efficacy. mdpi.com In the context of related benzofused heterocycles, direct bromination with bromine in hydrobromic acid has been used to prepare brominated derivatives. mdpi.com However, achieving high regioselectivity for the C-5 position on an unsubstituted benzo[d]isothiazole via direct bromination can be challenging due to the potential for substitution at other positions (e.g., C-4, C-7). Therefore, synthetic strategies often favor the use of precursors where the bromine atom is already in place. For instance, a 4-bromo-substituted aniline (B41778) or benzamide (B126) derivative can be used as the starting material for the cyclization reactions described in section 2.1, thereby unambiguously establishing the final position of the bromine atom as C-5 in the resulting benzo[d]isothiazole product.
Synthesis via Brominated Precursors
The synthesis of this compound can be approached through methods starting with precursors that already contain a bromine atom. One common strategy involves the direct electrophilic bromination of the parent benzo[d]isothiazole ring. Reagents such as N-bromosuccinimide (NBS) in an acidic medium like concentrated sulfuric acid are effective for the bromination of aromatic rings, a technique that can be adapted for this purpose. nih.govsemanticscholar.org The mechanism involves the protonation of the arene followed by interaction with NBS. nih.gov
Another route involves the construction of the isothiazole ring from a brominated starting material. For instance, a synthetic pathway to a related compound, 6-Bromo-3-(trifluoromethyl)benzo[d]isothiazole, involves the ring closure of a brominated benzylthio derivative using sulfuryl chloride (SO2Cl2) as an oxidant and ammonia (B1221849) as the nitrogen source. arkat-usa.org This highlights a strategy where the benzene ring is functionalized with bromine prior to the cyclization step that forms the isothiazole ring.
Advanced Synthetic Approaches for Substituted Brominated Benzo[d]isothiazole Derivatives
The development of advanced synthetic methods has allowed for more efficient and versatile production of substituted brominated benzo[d]thiazole derivatives, which are structural isomers of benzo[d]isothiazoles. These methods often feature improved yields, shorter reaction times, and greater functional group tolerance.
While the classic Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide, its application to produce benzothiazoles requires significant modification. The most common and established route to the benzothiazole (B30560) core is not a direct Hantzsch-type reaction but rather the condensation of 2-aminothiophenols with various carbonyl-containing compounds like carboxylic acids, aldehydes, or acyl chlorides. ijper.orgorganic-chemistry.org
However, modified Hantzsch-type reactions have been developed. A notable example is a three-component, one-pot condensation of an α-haloketone, thiourea, and various substituted benzaldehydes. nih.gov This approach, which can be performed under environmentally benign conditions using ultrasonic irradiation, assembles the thiazole ring in a manner reminiscent of the Hantzsch synthesis while incorporating the substituted phenyl group characteristic of benzothiazole derivatives. nih.gov The Holzapfel-Meyers-Nicolaou modification is another advanced variant that involves generating a hydroxythiazoline intermediate under basic conditions, which is subsequently dehydrated to yield the final thiazole product. researchgate.net
One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. Numerous one-pot protocols for benzothiazole derivatives have been established.
Key strategies include:
Three-Component Reactions : An effective one-pot, three-component reaction utilizes 2-iodoaniline, an aryl aldehyde, and thiourea, catalyzed by a ferromagnetic catalyst with water as the solvent. nih.gov This method is scalable and tolerates a wide range of functional groups.
Condensation with Fatty Acids : 2-aminothiophenol (B119425) can be condensed directly with various fatty acids under solvent-free conditions to afford 2-substituted benzothiazoles in good to excellent yields. journals.co.za
Michael Addition : An efficient one-pot strategy for benzothiazole-substituted esters involves a Michael addition reaction using substituted 2-aminobenzenethiols, tetramethylthiuram disulfide (TMTD), and α,β-unsaturated esters. mdpi.com This protocol allows for the selective construction of C-S bonds under mild conditions. mdpi.com
From Bis-(2-nitrophenyl)-disulfides : A scalable single-step procedure can produce 2-alkyl-substituted benzothiazoles from commercial, technical-grade bis-(2-nitrophenyl)-disulfide, demonstrating industrial applicability. acs.orgacs.org
These protocols represent greener and more atom-economical alternatives to traditional multi-step syntheses. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For the synthesis of benzothiazole derivatives, microwave irradiation often leads to dramatic reductions in reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govscielo.brias.ac.in
For example, the condensation of 2-aminothiophenol with aldehydes or fatty acids can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. journals.co.zanih.govscielo.br This enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The synthesis of 2-aryl-benzothiazoles from 2-aminothiophenol and diverse aryl aldehydes under microwave irradiation is particularly effective and can be performed in the presence of a biocatalyst or in green solvents like glycerol. nih.govscielo.br
| Compound | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 2-(4-hydroxyphenyl)benzo[d]thiazole | Conventional (Argon atm) | 8 h | 75 |
| Microwave | 20 min | 95 | |
| 2-(2,4-dihydroxyphenyl)benzo[d]thiazole | Conventional (Argon atm) | 10 h | 72 |
| Microwave | 25 min | 92 | |
| 2-(3,4-dihydroxyphenyl)benzo[d]thiazole | Conventional (Argon atm) | 12 h | 70 |
| Microwave | 30 min | 90 |
Palladium-catalyzed cross-coupling reactions are indispensable for C-C bond formation in modern organic synthesis. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is particularly useful for functionalizing brominated benzothiazole derivatives. nih.govyoutube.com The bromine atom on the benzothiazole ring acts as a reactive "handle," allowing for the introduction of various aryl, heteroaryl, or vinyl groups.
This methodology is especially valuable for synthesizing sterically hindered biaryl compounds that are difficult to access through other means. nih.gov An efficient, ligand-free Suzuki-Miyaura coupling has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which proceeds through the formation of a palladacyclic intermediate involving the benzothiazole ring nitrogen. nih.gov This method provides good to excellent yields (up to 99%) and demonstrates favorable functional group tolerability. nih.gov
| Brominated Substrate | Boronic Acid/Ester | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2'-(Bromoaryl)benzothiazole | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, Dioxane/H₂O | 2'-(Biphenyl)benzothiazole | 99 |
| 2'-(Bromoaryl)benzothiazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, Dioxane/H₂O | 2'-(4-Methoxybiphenyl)benzothiazole | 98 |
| 7-Bromo-4-benzamido-indazole | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 7-(Thiophen-2-yl)-4-benzamido-indazole | 88 |
| 7-Bromo-4-benzamido-indazole | Pyridine-3-boronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 7-(Pyridin-3-yl)-4-benzamido-indazole | 85 |
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. nih.govnih.gov This reaction involves the combination of a 1,3-dipole (like an azomethine ylide) with a dipolarophile (typically an alkene or alkyne). nih.gov
This strategy has been effectively applied to the synthesis of complex, multi-ring systems containing a benzothiazole moiety. In a notable example, a three-component 1,3-dipolar cycloaddition was used to create novel spirooxindole-pyrrolidine-benzothiazole hybrids. nih.gov The reaction proceeds between an in situ-generated azomethine ylide (from isatin (B1672199) and N-methylglycine) and a (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile, which serves as the dipolarophile. This efficient method demonstrates exclusive regioselectivity and provides access to unique and complex heterocyclic frameworks. nih.gov
Nucleophilic Substitution Reactions in the Derivatization of Brominated Heterocycles
The bromine atom at the 5-position of the benzo[d]isothiazole ring serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, transition metal-catalyzed cross-coupling reactions provide powerful and general methods for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Prominent among these methods is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction is renowned for its broad substrate scope and functional group tolerance. Although specific examples for this compound are not extensively documented in publicly available literature, the principles of the Buchwald-Hartwig amination are widely applicable to brominated heterocycles. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the aryl bromide with a primary or secondary amine.
Similarly, copper-catalyzed Ullmann-type reactions offer an alternative, often more economical, method for the amination of aryl halides. These reactions are particularly effective for the synthesis of primary amines using aqueous ammonia as the nitrogen source, as well as for coupling with a range of primary and secondary amines.
The following table illustrates hypothetical, yet chemically plausible, nucleophilic substitution reactions for the derivatization of this compound based on established methodologies for analogous brominated heterocycles.
Table 1: Nucleophilic Substitution Reactions for the Derivatization of this compound
| Entry | Reactant | Nucleophile | Catalyst/Reagents | Product | Reaction Type |
|---|---|---|---|---|---|
| 1 | This compound | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | 5-(Phenylamino)benzo[d]isothiazole | Buchwald-Hartwig Amination |
| 2 | This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-(Benzo[d]isothiazol-5-yl)morpholine | Buchwald-Hartwig Amination |
| 3 | This compound | Ammonia (aq) | Cu₂O, NMP | 5-Aminobenzo[d]isothiazole | Ullmann Condensation |
| 4 | This compound | Methanol | Pd(OAc)₂, RuPhos, K₃PO₄ | 5-Methoxybenzo[d]isothiazole | Buchwald-Hartwig Etherification |
| 5 | This compound | Thiophenol | Pd(dba)₂, dppf, NaOtBu | 5-(Phenylthio)benzo[d]isothiazole | Buchwald-Hartwig Thioetherification |
This table presents representative, hypothetical examples based on established catalytic systems for the functionalization of bromoarenes.
Esterification and Hydrolysis Reactions for Carboxylate Derivatives
The introduction and modification of carboxylate groups on the benzo[d]isothiazole framework represent another important avenue for derivatization. Carboxylic acid functionalities can be converted to esters to modulate properties such as solubility and to serve as protecting groups or precursors for other functional groups. Conversely, the hydrolysis of esters back to the parent carboxylic acid is a fundamental deprotection step.
Esterification
The conversion of a carboxylic acid, such as a hypothetical "this compound-x-carboxylic acid," to its corresponding ester can be achieved through several standard methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed with an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the ester product.
For more sensitive substrates or sterically hindered alcohols, milder esterification methods can be employed. The Steglich esterification, for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol at room temperature.
Hydrolysis
The reverse reaction, the hydrolysis of an ester to a carboxylic acid, is commonly achieved through saponification. This process involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.
The following tables provide illustrative, hypothetical examples of esterification and hydrolysis reactions involving carboxylate derivatives of this compound, based on general principles of organic synthesis.
Table 2: Esterification of a Hypothetical this compound Carboxylic Acid Derivative
| Entry | Carboxylic Acid Substrate | Alcohol | Reagents/Conditions | Ester Product | Reaction Type |
|---|---|---|---|---|---|
| 1 | This compound-3-carboxylic acid | Methanol | H₂SO₄ (cat.), reflux | Methyl this compound-3-carboxylate | Fischer Esterification |
| 2 | This compound-3-carboxylic acid | Ethanol | HCl (g), reflux | Ethyl this compound-3-carboxylate | Fischer Esterification |
| 3 | This compound-3-carboxylic acid | Isopropanol | DCC, DMAP (cat.), CH₂Cl₂, rt | Isopropyl this compound-3-carboxylate | Steglich Esterification |
This table presents representative, hypothetical examples based on standard esterification methodologies.
Table 3: Hydrolysis of a Hypothetical this compound Ester Derivative
| Entry | Ester Substrate | Reagents/Conditions | Carboxylic Acid Product | Reaction Type |
|---|
This table presents representative, hypothetical examples based on standard ester hydrolysis (saponification) procedures.
Chemical Reactivity and Transformations of 5 Bromobenzo D Isothiazole
Reactivity Profile of the Bromine Moiety
The carbon-bromine bond on the aromatic ring is a key site for chemical reactions, primarily involving the substitution of the bromine atom.
Nucleophilic Substitution Reactions at the Bromo-Substituted Position
The bromine atom on the benzo[d]isothiazole ring can be displaced by various nucleophiles. This reactivity is influenced by the electron-withdrawing nature of the heterocyclic system, which can activate the carbon-bromine bond towards nucleophilic attack. researchgate.netsemanticscholar.org In related brominated benzobisthiadiazole systems, which are also electron-deficient, the bromine atom is readily substituted by both aromatic and aliphatic amines. semanticscholar.orgresearchgate.net Such reactions, known as nucleophilic aromatic substitution (SNAr), proceed through a two-step mechanism: the addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity.
The efficiency of these substitution reactions can be influenced by reaction conditions and the nature of the nucleophile. For instance, in the cyanation of a similar compound, 4-bromobenzo[1,2-d:4,5-d′]bis( ambeed.comakzonobel.comfishersci.dethiadiazole), copper(I) cyanide in DMF was used to replace the bromine atom with a cyano group. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Aromatic Heterocycles This table is illustrative of reactions on similar structures, as specific data for 5-Bromobenzo[d]isothiazole is not extensively detailed in the provided search results.
| Bromo-Aromatic Compound | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| 4-bromobenzo[1,2-d:4,5-d′]bis( ambeed.comakzonobel.comfishersci.dethiadiazole) | Aromatic/Aliphatic Amines | 4-amino-substituted benzo[1,2-d:4,5-d′]bis( ambeed.comakzonobel.comfishersci.dethiadiazole) | Nucleophilic Aromatic Substitution (SNAr) |
| 4-bromobenzo[1,2-d:4,5-d′]bis( ambeed.comakzonobel.comfishersci.dethiadiazole) | Copper(I) Cyanide | benzo[1,2-d:4,5-d′]bis( ambeed.comakzonobel.comfishersci.dethiadiazole)-4-carbonitrile | Nucleophilic Aromatic Substitution (SNAr) |
Role of Bromine as a Strategic Leaving Group in Organic Transformations
In nucleophilic substitution reactions, the substituent being replaced is known as the leaving group. The ability of a substituent to depart is crucial for the reaction to proceed. Weak bases are generally good leaving groups because they are stable as anions. gacariyalur.ac.in The bromide ion (Br⁻) is the conjugate base of a strong acid, hydrobromic acid (HBr), and is therefore a very weak base and an excellent leaving group. gacariyalur.ac.in
This property makes the bromine atom in this compound a strategic functional group. It can be readily replaced in SNAr reactions or utilized in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netsemanticscholar.org The incorporation of bromine atoms enhances the reactivity of these compounds in nucleophilic substitution reactions by increasing their electron-deficient character. researchgate.netsemanticscholar.org
Electrophilic Aromatic Substitution on the Fused Aromatic Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orglibretexts.org The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a positively charged carbocation intermediate (known as a Wheland intermediate or benzenonium ion), followed by the loss of a proton to restore the stable aromatic system. masterorganicchemistry.comlibretexts.org
The position of substitution on the this compound ring is directed by the existing substituents: the bromo group and the fused isothiazole (B42339) ring.
Bromo Group : Halogens like bromine are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. However, they are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org
Therefore, electrophilic attack on this compound would likely occur at the positions ortho or para to the bromine atom, with the specific outcome influenced by the electronic nature of the isothiazole ring system and the steric hindrance of the reactants.
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Electrophile (E+) |
|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Sulfonation | Fuming H₂SO₄ or SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-C=O⁺ (Acylium ion) |
Nucleophilic Character of the Sulfur Atom and its Reactions
The sulfur atom in the isothiazole ring possesses lone pairs of electrons and can exhibit nucleophilic properties. Generally, sulfur is a more potent nucleophile than oxygen, a characteristic attributed to its larger size and more polarizable electron cloud. ambeed.commsu.edulibretexts.org This enhanced nucleophilicity allows sulfides to react with alkyl halides to form stable ternary sulfonium (B1226848) salts, a reaction not typically observed with ethers under normal conditions. msu.edulibretexts.org
In the context of the benzo[d]isothiazole ring, the sulfur atom's nucleophilicity might be tempered by the aromaticity of the heterocyclic ring. However, reactions involving nucleophilic attack on the sulfur of an isothiazole ring have been reported, leading to ring-opening transformations. thieme-connect.com This suggests that under appropriate conditions, the sulfur atom in this compound could act as a nucleophile, reacting with strong electrophiles.
Investigation of Chemical Stability and Decomposition Pathways
Under recommended storage and handling conditions, this compound is expected to be a stable compound. akzonobel.comfishersci.de However, exposure to high temperatures or certain incompatible materials can lead to its decomposition. akzonobel.com Incompatible materials often include strong oxidizing agents, strong acids, and strong alkalis, which may trigger exothermic reactions. akzonobel.com
Hazardous Decomposition Products
When organic compounds containing bromine, sulfur, and nitrogen undergo thermal decomposition or combustion, a variety of hazardous products can be formed. akzonobel.com The decomposition of this compound is expected to produce toxic and irritating gases and vapors.
Table 3: Potential Hazardous Decomposition Products of this compound
| Decomposition Product | Chemical Formula | Originating Element(s) |
|---|---|---|
| Carbon Oxides (Carbon Monoxide, Carbon Dioxide) | CO, CO₂ | Carbon, Oxygen |
| Hydrogen Bromide | HBr | Hydrogen, Bromine |
| Sulfur Oxides (e.g., Sulfur Dioxide) | SOₓ (e.g., SO₂) | Sulfur, Oxygen |
| Nitrogen Oxides (e.g., Nitric Oxide, Nitrogen Dioxide) | NOₓ (e.g., NO, NO₂) | Nitrogen, Oxygen |
Fire will likely produce dense black smoke containing these hazardous materials. akzonobel.com
Computational and Theoretical Investigations of 5 Bromobenzo D Isothiazole Systems
Quantum Chemical Studies (e.g., Density Functional Theory)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of molecules like 5-Bromobenzo[d]isothiazole. These methods provide a detailed picture of the electronic distribution and molecular orbitals, which are crucial for predicting chemical behavior.
Electronic Structure and Molecular Orbital Analysis
DFT calculations are frequently used to determine the geometric and electronic structures of benzothiazole (B30560) derivatives. nbu.edu.sa For substituted 1,3-benzothiazole molecules, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has been determined to be between 3.95 and 4.70 eV. nbu.edu.sa A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity and lower kinetic stability. semanticscholar.org
In studies of related thiazole (B1198619) azo dyes, the HOMOs are typically spread over the donor moiety and the thiazole ring as π-bonding orbitals, while the LUMOs are shaped by the nature of the acceptor moieties and extend over them as π-antibonding orbitals. semanticscholar.org For benzothiazine and benzothiazole derivatives, it has been observed that in benzothiazole derivatives, the HOMO is delocalized at one end of the molecule while the LUMO is localized at the opposite end, which is the benzothiazole moiety, indicating significant charge transfer properties. researchgate.net
The introduction of a bromine atom, an electron-withdrawing group, can be expected to influence the electronic properties of the benzo[d]isothiazole ring system. In a study on benzo[1,2-d:4,5-d′]bis( nih.govmdpi.comchemscene.comthiadiazole) and its bromo derivatives, it was found that the bromine substituent acts as an electron acceptor and significantly increases the electron affinity (EA) values. mdpi.com This incorporation of bromine atoms enhances the electrical deficiency of the molecule. mdpi.com
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Thiazole Derivatives (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiazole Derivative A | -5.3582 | -0.8765 | 4.4818 |
| Thiazole Derivative B | -5.3210 | -1.5715 | 3.7495 |
Note: This table presents illustrative data from a study on thiazole derivatives to demonstrate the typical range of values obtained from DFT calculations. nih.gov
Prediction of Reactivity and Reaction Mechanisms
Quantum chemical calculations can predict the reactivity of molecules. For instance, the incorporation of bromine atoms into bromobenzo-bis-thiadiazoles has been shown to increase the reactivity of these compounds in aromatic nucleophilic substitution reactions without significantly affecting their aromaticity. mdpi.com This suggests that the bromine atom in this compound could enhance its susceptibility to nucleophilic attack.
Studies on related brominated benzofused 1,2,5-thiadiazoles have highlighted their importance as precursors in the synthesis of dyes for photovoltaic materials. mdpi.com The reactivity of these compounds is crucial for their successful application in cross-coupling reactions like the Suzuki-Miyaura and Stille reactions to form mono- and bis-arylated heterocycles. mdpi.com
Molecular Docking Simulations for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein's active site.
Ligand-Protein Binding Affinity Predictions
Molecular docking studies on various benzothiazole and thiazole derivatives have been conducted to predict their binding affinities to a range of biological targets. For example, novel thiazole derivatives have been docked into the colchicine binding site of tubulin to assess their potential as anticancer agents. nih.gov The free binding energies of these docked compounds were found to be in a range that suggests strong interaction with the target. nih.gov
In another study, benzothiazole-thiazole hybrids were designed as potent inhibitors of the p56lck protein, a target for cancer treatment. biointerfaceresearch.com A docking study was performed on 51 analogues of benzothiazole to understand their binding patterns. biointerfaceresearch.com Similarly, isatin-incorporated thiazolyl hydrazines have been evaluated for their antibacterial potential through docking studies against tyrosyl-tRNA synthetase. scilit.com
Elucidation of Binding Modes and Active Site Interactions
Molecular docking not only predicts binding affinity but also provides detailed insights into the interactions between a ligand and the amino acid residues in the active site of a protein. For newly synthesized thiazole derivatives showing anticancer activity, molecular docking revealed interactions with active amino acid residues of aromatase and EGFR through hydrogen bonding and other interactions. mdpi.com
These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that are crucial for the stability of the ligand-protein complex. nih.gov For instance, in the case of benzimidazole and benzothiazole derivatives investigated as potential inhibitors of SARS-CoV-2 Mpro and the human ACE2 receptor, molecular dynamics simulations were used to further explain protein stability, ligand properties, and protein-ligand interactions. nih.gov
Table 2: Illustrative Molecular Docking Results for Thiazole Derivatives Against a Protein Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| Thiazole Derivative 1 | -8.5 | LYS-12, GLU-45, PHE-89 |
| Thiazole Derivative 2 | -9.2 | LYS-12, ASP-46, TYR-90 |
| Thiazole Derivative 3 | -7.8 | GLU-45, PHE-89, ILE-101 |
Note: This table provides a hypothetical representation of typical data obtained from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.
QSAR models have been developed for various series of thiazole and benzothiazole derivatives to understand the structural requirements for their biological activities. For instance, a QSAR study was conducted on a series of thiazole derivatives as PIN1 inhibitors, using statistical methods like principal component analysis, linear regression, and artificial neural network to predict their biological activity. The developed models showed satisfactory performance in predicting the inhibitory activity.
In a study of halogen- and amidino-substituted benzothiazoles with antiproliferative activity, QSAR models helped to elucidate the effects of substituents at position 6 of the benzazole ring. mdpi.com These models demonstrated that the antiproliferative activity was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com
For a series of isothiazole (B42339) derivatives acting as inhibitors of HCV NS5B polymerase, QSAR modeling was employed to understand their activity profiles and guide the future design of new inhibitors. nih.gov Similarly, 3D-QSAR studies on thiazole derivatives as potent inhibitors of dihydroorotate dehydrogenase have been performed to analyze the relationship between the structure and inhibitory activity. bvsalud.org These computational approaches are invaluable for the rational design and optimization of new therapeutic agents based on the benzo[d]isothiazole scaffold.
Conformational Analysis and Molecular Dynamics Simulations
Computational chemistry provides powerful tools for investigating the structural and dynamic properties of molecules like this compound. Conformational analysis and molecular dynamics (MD) simulations are pivotal in understanding the molecule's behavior at an atomic level, which in turn influences its interactions with biological systems.
Conformational Analysis:
Conformational analysis of benzisothiazole derivatives is crucial for identifying the most stable three-dimensional arrangements of the molecule. This is often achieved by systematically rotating specific dihedral angles and calculating the potential energy of each resulting conformer. For instance, in studies of related benzothiazole derivatives, density functional theory (DFT) calculations, such as those using the B3LYP method with a 6-311G(d,p) basis set, have been employed to perform molecular geometry scans. mdpi.com By varying the dihedral angle between the benzothiazole ring and an attached phenyl ring in increments, researchers can identify the most energetically favorable conformations. mdpi.com For derivatives of 2-aminobenzothiazole (B30445), it has been observed that stable conformers often exist at dihedral angles of 0° and 180°. mdpi.com These analyses help in understanding the flexibility and preferred shapes of such molecules, which is a critical first step for predicting their biological activity.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations offer a dynamic perspective of molecular behavior over time, providing insights into the stability of the molecule and its complexes with biological targets. biointerfaceresearch.com For benzothiazole and related heterocyclic systems, MD simulations are used to study the stability of ligand-protein complexes. nih.gov The process typically involves placing the molecule or its complex within a simulated physiological environment, often an orthorhombic box of water molecules, and neutralizing the system with ions. nih.gov The system's energy is then minimized using algorithms like steepest descent and conjugate gradient methods. biointerfaceresearch.com
Following minimization, the system is gradually heated and then equilibrated before a production run is initiated. biointerfaceresearch.com Analysis of the MD trajectory can reveal important information about the stability of the system. Key parameters analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein, and the Radius of Gyration (RoG) to understand the compactness of the structure over time. nih.govrsc.org Such simulations have been instrumental in confirming the stable binding of thiazole derivatives to target proteins. nih.govrsc.org
A hypothetical molecular dynamics simulation of this compound interacting with a target enzyme could yield data similar to that presented in the interactive table below, which illustrates typical parameters analyzed in such a study.
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Enzyme Complex
| Simulation Time (ns) | RMSD (Å) | RMSF of Ligand (Å) | Radius of Gyration (Å) | Number of H-Bonds |
| 0 | 0.00 | 0.50 | 15.2 | 3 |
| 10 | 1.25 | 0.85 | 15.4 | 2 |
| 20 | 1.50 | 0.90 | 15.3 | 2 |
| 30 | 1.45 | 0.88 | 15.5 | 3 |
| 40 | 1.60 | 0.95 | 15.2 | 1 |
| 50 | 1.55 | 0.92 | 15.3 | 2 |
Note: This data is illustrative and based on typical findings for similar heterocyclic compounds.
In Silico Structure-Based Analysis for Enzyme Interactions
In silico structure-based analysis, particularly molecular docking, is a cornerstone of modern drug discovery and is highly relevant for understanding the potential biological activity of this compound. This computational technique predicts the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. nih.gov
Molecular Docking:
Molecular docking simulations are widely used to investigate the interactions between small molecules and biological macromolecules. nih.gov For derivatives of the closely related benzothiazole and thiazole scaffolds, docking studies have been instrumental in identifying potential inhibitors for a range of enzymes. mdpi.combiointerfaceresearch.com These studies help in elucidating the binding modes and affinities of the compounds within the active site of a target protein. scispace.com
The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower binding energies generally indicating more favorable interactions. scispace.com
For example, in studies of thiazole derivatives targeting enzymes like acetylcholinesterase, butyrylcholinesterase, and urease, docking has revealed key interactions such as hydrogen bonds and π–π stacking with specific amino acid residues in the active site. scispace.com The 2-aminothiazole group, for instance, has been shown to form hydrogen bonds with serine residues in acetylcholinesterase. scispace.com Similarly, docking studies of benzothiazole derivatives against the p56lck enzyme have provided insights into their binding patterns within the ATP binding site. biointerfaceresearch.com
The potential interactions of this compound with an enzyme's active site can be hypothesized based on the known interactions of similar compounds. The bromophenyl part of the molecule could engage in hydrophobic or halogen bonding interactions, while the isothiazole ring's nitrogen and sulfur atoms could act as hydrogen bond acceptors or participate in other electrostatic interactions.
Interactive Data Table: Predicted Binding Affinities and Interactions for this compound with Hypothetical Enzyme Targets
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Protein Kinase A | -8.5 | Val56, Leu173 | Hydrophobic |
| Cyclooxygenase-2 | -7.9 | Tyr385, Ser530 | Hydrogen Bond, π-Sulfur |
| Carbonic Anhydrase II | -7.2 | His94, Thr199 | Coordination with Zinc, H-Bond |
| Acetylcholinesterase | -9.1 | Trp86, Tyr341 | π–π Stacking |
Note: This data is for illustrative purposes to demonstrate the output of in silico docking studies and is based on the behavior of analogous compounds.
Biological Activities and Pharmacological Potential of 5 Bromobenzo D Isothiazole Derivatives
Anticancer and Antiproliferative Activities
Recent studies have highlighted the promising anticancer and antiproliferative properties of 5-Bromobenzo[d]isothiazole derivatives. Their effectiveness has been observed against a variety of cancer cell lines, including both leukemias and solid tumors.
Efficacy Against Various Cancer Cell Lines (e.g., Leukemia, Solid Tumors)
Thiazole (B1198619) derivatives, a class of compounds to which this compound belongs, have shown significant cytotoxic effects on various tumor cells. For instance, certain pyrazole derivatives containing a thiazole moiety have demonstrated potent activity against Leukemia HL-60 cells, with some compounds exhibiting IC50 values in the low micromolar range. sciencepg.com Specifically, compounds combining pyrazole and thiazole structures were identified as highly active. sciencepg.com
Furthermore, novel bis-thiazole derivatives have been synthesized and screened for their cytotoxic activities against a panel of cancer cell lines. frontiersin.org Some of these derivatives were found to induce apoptosis in cancer cells, indicating their potential as anticancer agents. frontiersin.org The presence of a thiazole ring is a common feature in several anticancer drugs, such as Dasatinib and Dabrafenib. jptcp.com
Research on other thiazole derivatives has revealed their antiproliferative activity against breast cancer cell lines like MCF-7 and MDA-MB-231. mdpi.com One particular compound demonstrated potent activity with an IC50 of 5.73 µM against MCF-7 cells. mdpi.com Similarly, other synthesized thiazole derivatives have shown inhibitory effects on MCF-7 and HepG2 cancer cell lines. mdpi.com
The table below summarizes the anticancer activity of selected thiazole derivatives against various cancer cell lines.
| Derivative Type | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrazole-Thiazole Hybrid | Leukemia HL-60 | 1.35-4.78 µM | sciencepg.com |
| Bis-Thiazole Derivative | KF-28 | 0.006 µM | frontiersin.org |
| 1,3-Thiazole Derivative | MCF-7 | 5.73 µM | mdpi.com |
| Hydrazinyl-Thiazole Derivative | MCF-7 | 2.57 µM | mdpi.com |
| Hydrazinyl-Thiazole Derivative | HepG2 | 7.26 µM | mdpi.com |
Molecular Mechanisms of Action: Enzyme Inhibition (e.g., related to cancer progression), Cytotoxicity in Lymphocytes
The anticancer activity of these derivatives is often linked to the inhibition of key enzymes involved in cancer progression. For example, some thiazole-containing drugs, like Dasatinib, function as tyrosine kinase inhibitors. jptcp.com Another mechanism involves the inhibition of enzymes like inosine monophosphate dehydrogenase (IMPDH) by drugs such as Tiazofurin. jptcp.com
VEGFR-2 is another important target for anticancer drugs, and some thiazole derivatives have shown potent inhibitory activity against this receptor. mdpi.commdpi.com One compound, in particular, exhibited an IC50 of 0.093 µM against VEGFR-2. mdpi.com The inhibition of VEGFR-2 can lead to the suppression of tumor growth and proliferation. mdpi.com
Furthermore, some of these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. frontiersin.orgnih.gov This is a crucial mechanism for eliminating cancerous cells. Studies have shown that certain bis-thiazole derivatives can trigger apoptosis through a mitochondrial-dependent pathway. frontiersin.org
While demonstrating cytotoxicity against cancer cells, it's also important to consider their effects on normal cells. Some studies have investigated the toxicity of these compounds towards normal human blood lymphocytes and found them to have low toxicity, suggesting a favorable therapeutic window. semanticscholar.org
Antimicrobial Activities (Antibacterial and Antifungal)
In addition to their anticancer properties, this compound derivatives have also shown significant promise as antimicrobial agents, exhibiting both antibacterial and antifungal activities.
Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Benzothiazole (B30560) derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain benzothiazole-isatin derivatives have shown better activity against Gram-negative strains like E. coli and P. aeruginosa than against Gram-positive strains. nih.gov One particular compound with a bromo group at the 5th position of the isatin (B1672199) ring exhibited excellent activity against E. coli (MIC = 3.1 µg/ml) and P. aeruginosa (MIC = 6.2 µg/ml), even surpassing the reference drug ciprofloxacin. nih.gov
Other studies have reported on isothiazolone analogues that display broad-spectrum antibacterial activity. nih.gov A 5-chloroisothiazolone derivative with an N-(4-chlorophenyl) substitution was found to be highly potent against E. coli BL21 (NDM-1) with a MIC value of less than 0.032 μg/mL. nih.gov
The table below presents the antibacterial activity of selected benzothiazole and isothiazolone derivatives.
| Derivative | Bacterial Strain | Activity (MIC) | Reference |
| Benzothiazole-isatin derivative (41c) | E. coli | 3.1 µg/ml | nih.gov |
| Benzothiazole-isatin derivative (41c) | P. aeruginosa | 6.2 µg/ml | nih.gov |
| Benzothiazole-isatin derivative (41c) | Bacillus cereus | 12.5 µg/ml | nih.gov |
| Benzothiazole-isatin derivative (41c) | S. aureus | 12.5 µg/ml | nih.gov |
| 5-chloroisothiazolone derivative (5a) | E. coli BL21 (NDM-1) | < 0.032 µg/mL | nih.gov |
Antifungal Efficacy Against Yeast and Mould Strains
The antifungal potential of these derivatives has also been explored. A study on 6-amino-2-n-pentylthiobenzothiazole (APB) demonstrated its in vitro activity against 26 strains of the genus Candida. nih.gov The susceptibility of 17 of these strains was an IC50 of ≤ 40 µmol/ml. nih.gov
Furthermore, newly synthesized thiazole derivatives have shown very strong antifungal effects against Candida albicans strains, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Research on isothiazole (B42339)–thiazole derivatives has also revealed their fungicidal activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. researchgate.net One compound, 6u, showed EC50 values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹ against these pathogens, respectively. researchgate.net
Proposed Antimicrobial Mechanisms (e.g., targeting bacterial DNA)
The antimicrobial action of these compounds is believed to occur through various mechanisms. One proposed mechanism is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov Molecular docking studies have shown that some benzothiazole derivatives can form stable complexes with the DNA gyrase B enzyme. nih.gov
Another potential target is the FtsZ protein, which is essential for bacterial cell division. rsc.orgsemanticscholar.org Some quinolinium derivatives have been shown to disrupt the GTPase activity and dynamic assembly of FtsZ, leading to the inhibition of bacterial cell division and subsequent cell death. semanticscholar.org Furthermore, some benzothiazole derivatives act as inhibitors of peptide deformylase, another key enzyme in bacterial protein synthesis. nih.gov
Antiviral Activities
The emergence of viral diseases necessitates the development of novel antiviral agents. Derivatives of benzo[d]isothiazole and related heterocyclic structures have been investigated for their potential to inhibit viral replication and activity.
Efficacy Against Specific Viral Strains (e.g., Norovirus)
Norovirus is a leading cause of acute gastroenteritis worldwide, yet no specific antiviral treatments are currently available. Research into heterocyclic carboxamides has identified potent anti-norovirus agents. In a screening of a chemical library, a heterocyclic carboxamide derivative, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide , was identified as an anti-norovirus agent with a 50% effective concentration (EC₅₀) of 37 µM. nih.gov Structure-activity relationship (SAR) studies led to the synthesis of even more potent analogs. The hybrid compound 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole demonstrated the most potent anti-norovirus activity, with an EC₅₀ value of 0.53 µM, which was 70 times more potent than the initial lead compound. nih.gov These findings highlight the importance of halogen substituents on the heterocyclic scaffold for antiviral activity.
Table 1: Antiviral Efficacy of Halogenated Benzothiazole Derivatives Against Norovirus
| Compound | EC₅₀ (µM) |
|---|---|
| 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 37 |
| 3,5-di-bromo-thiophene derivative | 24 |
| 4,6-di-fluoro-benzothiazole derivative | 5.6 |
| 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole | 0.53 |
Data sourced from a study on heterocyclic carboxamide derivatives as anti-norovirus agents. nih.gov
Anti-Inflammatory and Analgesic Properties
Inflammation is a complex biological response implicated in numerous diseases. Benzothiazole derivatives have been explored as potential anti-inflammatory and analgesic agents, often acting through the inhibition of enzymes like cyclooxygenase (COX). researchgate.netijper.org
Research has shown that 2-aminobenzothiazole (B30445) derivatives possess significant anti-inflammatory activity. sphinxsai.com In a study using the carrageenan-induced mice paw edema method, several derivatives demonstrated notable reductions in inflammation. Among the tested compounds, 5-chloro-1,3-benzothiazole-2-amine was identified as one of the most active compounds in the series. sphinxsai.com This suggests that halogen substitution at the 5-position of the benzothiazole ring contributes positively to the anti-inflammatory effect. Further studies on twelve new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties also reported significant in vivo anti-inflammatory and analgesic activities. nih.gov
Enzyme Inhibition Studies
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound and related structures have been shown to inhibit several classes of enzymes, indicating broad therapeutic potential.
Carbonic Anhydrase Isoform Inhibition (hCA I, II, VII, IX)
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. A series of benzo[d]thiazole-5- and 6-sulfonamides, including halogenated derivatives, were investigated for their ability to inhibit human (h) CA isoforms hCA I, II, VII, and IX.
The study revealed that these sulfonamides acted as potent inhibitors. Specifically, 2-Amino-4-bromobenzo[d]thiazole-5-sulfonamide was a highly effective inhibitor of hCA VII with an inhibition constant (Kᵢ) of 0.8 nM, showing potency comparable to the standard inhibitor ethoxzolamide. researchgate.net In contrast, its isomeric counterpart, a 6-sulfonamide derivative, was significantly less potent against the same isoform. researchgate.net This highlights that the substitution pattern, including the position of the bromine atom and the sulfonamide group, is critical for potent and selective inhibition of CA isoforms.
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by a Bromo-benzothiazole Sulfonamide Derivative
| Compound | Isoform | Inhibition Constant (Kᵢ) (nM) |
|---|---|---|
| 2-Amino-4-bromobenzo[d]thiazole-5-sulfonamide | hCA I | 45.3 |
| hCA II | 5.1 | |
| hCA VII | 0.8 | |
| hCA IX | 4.2 |
Data represents the inhibitory activity of a key bromo-substituted benzothiazole sulfonamide. researchgate.net
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, making it an attractive target for treating pain and inflammation. nih.gov Benzothiazole-based compounds have been identified as potent and selective FAAH inhibitors. Structure-activity relationship studies of a series of dual sEH/FAAH inhibitors revealed that bromo-substitution on a phenyl ring within the inhibitor structure was well-tolerated and resulted in potent FAAH inhibition. An analog with a bromo-group at the ortho position of the phenyl ring demonstrated a low nanomolar inhibition potency for the human FAAH enzyme. nih.gov While this example does not feature the bromo-substituent on the benzothiazole ring itself, it supports the role of bromine in designing potent FAAH inhibitors based on this heterocyclic scaffold.
Table 3: FAAH Inhibitory Activity of a Benzothiazole Derivative with Bromo-Substitution
| Compound Description | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Benzothiazole derivative with ortho-bromo-phenyl group | human FAAH | Low nanomolar range |
Data from a study on dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. nih.gov
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogens, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these pathogens. Benzothiazole derivatives have been investigated as potential urease inhibitors. nih.govresearchgate.net
In one study, it was demonstrated that the addition of a 4-bromo substituent to the phenyl ring of a barbiturate-benzothiazole derivative enhanced its urease inhibitory effect, leading to the most promising compound in the series. acs.org This indicates that the strategic placement of a bromine atom can significantly improve the urease inhibition activity of benzothiazole-based compounds.
Investigation of Structure-Activity Relationships (SAR) for Biological Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzo[d]isothiazole derivatives, SAR investigations have primarily focused on modifications at various positions of the bicyclic ring to optimize potency and selectivity against different biological targets.
Research into 1,2-benzisothiazolin-3-one derivatives has shown that this class of compounds possesses potent and broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, yeasts, and dermatophytes. nih.gov In contrast, the isomeric 1,2-benzisoxazolin-3-ones were found to be devoid of similar activity, highlighting the critical role of the sulfur atom in the isothiazole ring for antimicrobial effects. nih.gov
Further studies on substituted benzazoles, including benzothiazoles, which are isomers of benzisothiazoles, have provided broader insights that may be relevant. These studies revealed that the introduction of electron-withdrawing groups at position 5 of the benzazole ring can increase antifungal activity against Candida albicans. esisresearch.org Specifically for the benzothiazole ring system, it was noted that this scaffold tends to enhance antimicrobial activity against Staphylococcus aureus. esisresearch.org While these findings pertain to the isomeric benzothiazole, they suggest that substitutions on the benzene (B151609) ring of the benzo[d]isothiazole core, such as the bromo group at position 5, are likely to significantly modulate biological activity.
For 2,1-benzisothiazole derivatives, SAR studies have linked genotoxic properties to the presence of an aromatic nitro group or an unsubstituted amino group. nih.gov Although this is a different isomer, it underscores the principle that substituents on the benzene portion of the scaffold are key determinants of biological outcomes. The specific contribution of a bromo group at the C5 position of the benzo[d]isothiazole core to potency and selectivity remains an area requiring more targeted investigation.
Role as Lead Compounds and Multi-Target Directed Ligands in Drug Discovery Programs
The concept of a "lead compound" is central to drug discovery, referring to a chemical structure that has pharmacological or biological activity likely to be therapeutically useful, but may require modifications to improve its profile. The benzo[d]isothiazole scaffold has served as a valuable starting point for the development of new therapeutic agents.
In the realm of complex multifactorial diseases, such as Alzheimer's disease, the strategy of developing Multi-Target Directed Ligands (MTDLs) has gained considerable traction. nih.govbohrium.com MTDLs are single molecules designed to interact with multiple biological targets simultaneously, which can offer an improved therapeutic alternative to traditional "one-target, one-molecule" approaches. nih.govbohrium.com
While specific research on this compound as an MTDL is limited, studies on the isomeric benzothiazole scaffold provide a strong rationale for its potential. Benzothiazole derivatives have been successfully designed as MTDLs for Alzheimer's disease, targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govnih.gov For instance, a derivative, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (compound 3s ), emerged as a promising MTDL with a Kᵢ value of 0.036 µM at the histamine H₃ receptor and IC₅₀ values of 6.7 µM, 2.35 µM, and 1.6 µM towards AChE, BuChE, and MAO-B, respectively. bohrium.comnih.gov These findings suggest that compound 3s could be a valuable lead structure for developing new multi-targeting agents for Alzheimer's. bohrium.comnih.gov
The inherent "privileged" nature of the benzofused thiazole scaffold, capable of interacting with a wide array of biological targets, makes the this compound core a compelling candidate for future MTDL design programs. nih.gov The bromine atom at the 5-position offers a vector for chemical modification and can influence properties like lipophilicity and binding interactions, potentially enabling the optimization of a multi-target activity profile.
Table 1: Multi-Target Activity of a Lead Benzothiazole Derivative
| Compound | Target | Activity Metric | Value (µM) |
|---|---|---|---|
| Compound 3s | Histamine H₃ Receptor | Kᵢ | 0.036 |
| Acetylcholinesterase (AChE) | IC₅₀ | 6.7 | |
| Butyrylcholinesterase (BuChE) | IC₅₀ | 2.35 | |
| Monoamine Oxidase B (MAO-B) | IC₅₀ | 1.6 |
Antioxidant and Hemolytic Activities
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of antioxidant activity is a key step in profiling the pharmacological potential of new chemical entities. Hemolytic activity, the breakdown of red blood cells, is often assessed as an indicator of a compound's potential toxicity.
Studies on benzothiazole-hydrazone derivatives, which share the core benzofused thiazole structure, have shown that these compounds can possess promising antioxidant activity. niscair.res.in In one study, derivatives bearing methoxy groups demonstrated significant radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with some compounds showing higher potency than the standard antioxidant, ascorbic acid. niscair.res.in Another study synthesized a series of 2-aryl benzothiazole derivatives and evaluated their antioxidant potential using both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods, finding that several derivatives showed significant radical scavenging capabilities. researchgate.netderpharmachemica.com These findings indicate that the benzothiazole nucleus is a viable scaffold for developing antioxidant agents.
While direct studies on the antioxidant activity of this compound are not widely available, the established antioxidant potential of the isomeric scaffold suggests this would be a fruitful area of investigation.
The assessment of hemolytic activity is crucial for determining the biocompatibility of a compound. Anti-hemolytic assays measure the ability of a compound to protect red blood cells from lysis induced by oxidative agents like hydrogen peroxide (H₂O₂). europeanreview.orgijpras.com For example, in studies of other heterocyclic compounds, potent antioxidative activity was reflected in the ability to inhibit lipid peroxidation and erythrocyte hemolysis. nih.gov While specific data on the hemolytic or anti-hemolytic activity of this compound derivatives is currently lacking in the literature, this remains an important parameter to evaluate in future preclinical profiling of this class of compounds to ascertain their safety and potential therapeutic window.
Advanced Applications and Materials Science Aspects of Benzo D Isothiazole Frameworks
Applications in Organic Electronics and Optoelectronic Materials
The unique electronic properties of the benzo[d]isothiazole core, particularly its electron-accepting nature, make it a desirable component in materials designed for organic electronic and optoelectronic devices. acs.orgresearchgate.netmdpi.com The 5-bromo substituent is instrumental, acting as a synthetic handle for incorporating this heterocycle into larger conjugated systems.
5-Bromobenzo[d]isothiazole is a key monomer for synthesizing donor-acceptor (D-A) conjugated polymers, which form the active layer in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices, also known as solar cells. acs.orggoogle.com The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing it to be linked with various electron-donating (donor) units to form a polymer backbone. rsc.org
In these D-A copolymers, the benzo[d]isothiazole unit typically functions as the electron-deficient acceptor component. This arrangement promotes efficient charge separation and transport, which are critical for device performance. acs.orgresearchgate.net Research on polymers incorporating the isomeric benzo[d] thiadiazole (isoBT) unit, synthesized from brominated precursors, has demonstrated high charge carrier mobilities and significant power conversion efficiencies in electronic devices. acs.orgresearchgate.net For instance, copolymers constructed with isoBT have achieved hole mobilities exceeding 0.7 cm²/(V·s) in transistors and power conversion efficiencies of 9% in solar cells. acs.orgresearchgate.net The strategic use of such brominated heterocycles allows for precise tuning of the polymer's electronic energy levels (HOMO/LUMO) and optical bandgap to optimize absorption of the solar spectrum and device efficiency. nih.gov
Table 1: Performance of a Representative Polymer Incorporating a Benzo[d]isothiazole Isomer in an Organic Solar Cell
| Polymer | Device Structure | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |
| P3 | Bulk-Heterojunction | Not Specified | Not Specified | Not Specified | 9% |
Data derived from studies on the isomeric benzo[d] thiadiazole (isoBT) system, which demonstrates the potential of polymers synthesized from brominated benzo-thiadiazole derivatives. acs.orgresearchgate.net
The chromophoric nature of the benzo[d]isothiazole scaffold makes it a candidate for developing novel dyes. smolecule.com The functionalization capabilities provided by the bromine atom on the this compound ring are crucial for tuning the photophysical properties of the resulting molecules. rsc.org Through cross-coupling reactions, various aromatic and heteroaromatic groups can be attached at the bromine site. This modification alters the molecule's electronic structure, thereby controlling its absorption and emission wavelengths. This tunability is essential for creating dyes with specific colors for applications in fields like imaging and materials science. rsc.orgambeed.com For example, a related compound, 5-bromobenzothiazole, has been used in the synthesis of carbazole–cyanostilbene derivatives, which exhibit distinct green luminescence in the solid state, highlighting the role of this structural motif in creating functional optical materials. rsc.org
Potential in Agrochemical Development
The isothiazole (B42339) heterocycle is a well-established pharmacophore in the design of biologically active compounds, including chemicals for crop protection. thieme-connect.com Derivatives of benzo[d]isothiazole are explored for their potential as active ingredients in fungicides and herbicides. cymitquimica.com
Isothiazole derivatives are known to possess significant fungicidal properties. thieme-connect.comcymitquimica.com They can act directly as microbicides or mobilize a plant's own defense mechanisms against pathogens. The isothiazole core is present in antifungal compounds like the phytoalexin brassilexin, demonstrating the efficacy of this heterocyclic system in combating fungal infections in plants. thieme-connect.com The ability to synthesize a wide array of substituted benzo[d]isothiazoles from precursors like this compound allows for the development and optimization of new fungicidal agents.
The benzo[d]isothiazole framework is also a subject of investigation for its potential use in herbicides. smolecule.comcymitquimica.com Research into overcoming multiple herbicide resistance (MHR) in weeds has identified certain heterocyclic compounds as promising candidates. google.com The development of novel herbicides based on the benzo[d]isothiazole structure offers a potential strategy for managing problematic weed populations that have developed resistance to existing chemical treatments. google.com
Utilization in Metal Complex Catalysis
The isothiazole ring contains both sulfur and nitrogen atoms, which can act as donor atoms to coordinate with metal centers. thieme-connect.com This property allows isothiazole derivatives, including this compound, to function as ligands in the formation of transition-metal complexes. thieme-connect.com These metal complexes are being investigated for their catalytic activity in a variety of organic reactions. In particular, isothiazole-metal complexes show promise as catalysts for cross-coupling reactions, which are fundamental to modern synthetic chemistry. thieme-connect.com The development of such catalysts is a key area of research, with potential applications in creating more efficient and selective chemical transformations. thieme-connect.com
Future Perspectives and Emerging Research Avenues for 5 Bromobenzo D Isothiazole
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy
The future of 5-Bromobenzo[d]isothiazole synthesis lies in the development of environmentally friendly and economically viable methods. Current research is geared towards greener approaches that minimize waste and energy consumption. Key areas of focus include the use of recyclable catalysts, solvent-free reaction conditions, and microwave-assisted techniques to improve efficiency and reduce reaction times.
Furthermore, there is a growing emphasis on atom economy, a principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. Researchers are exploring novel catalytic systems and reaction pathways to achieve this, moving away from traditional methods that often generate significant chemical waste. The development of one-pot, multi-component reactions is a particularly promising strategy for achieving both efficiency and sustainability in the synthesis of this compound and its derivatives.
Exploration of Undiscovered Biological Activities and Identification of Novel Therapeutic Targets
While some biological activities of the broader benzisothiazole class have been reported, the specific pharmacological profile of this compound remains largely uncharted territory. Preliminary studies on related compounds have hinted at their potential as anticancer agents. For instance, some benzo[d]isothiazole derivatives have demonstrated significant cytotoxicity against human CD4(+) lymphocytes and have shown inhibitory effects on the growth of leukemia cell lines nih.gov.
Future research will involve comprehensive screening of this compound and its analogs against a wide array of biological targets. This will include exploring its potential as an antimicrobial, antiviral, anti-inflammatory, and neuroprotective agent. High-throughput screening techniques, coupled with advanced molecular modeling, will be instrumental in identifying novel therapeutic targets and elucidating the mechanisms of action of these compounds. The goal is to uncover previously unknown biological activities that could lead to the development of first-in-class therapeutics for a range of diseases.
Rational Design and Synthesis of Advanced Derivatives for Enhanced Potency, Selectivity, and Reduced Off-Target Effects
Building upon the foundation of newly discovered biological activities, the next frontier is the rational design of advanced this compound derivatives. This involves a deep understanding of the structure-activity relationship (SAR), which dictates how the chemical structure of a molecule influences its biological activity. By systematically modifying the this compound scaffold, medicinal chemists can fine-tune its properties to enhance potency against specific targets while minimizing off-target effects that can lead to unwanted side effects.
Computational tools, such as molecular docking and quantum mechanics calculations, will play a pivotal role in this design process. These methods allow researchers to predict how different derivatives will interact with their biological targets, enabling the prioritization of the most promising candidates for synthesis and testing. The ultimate aim is to develop highly selective and potent drug candidates with improved therapeutic indices.
Integration into Advanced Materials for Next-Generation Technologies
The unique electronic and photophysical properties of the benzisothiazole core make it a promising building block for advanced materials. Brominated derivatives, in particular, are valuable precursors for creating functional materials used in organic electronics. These materials have the potential to be used in a variety of next-generation technologies, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) mdpi.com.
Future research will focus on the synthesis of novel polymers and small molecules incorporating the this compound unit. By carefully designing the molecular architecture, scientists can tailor the material's properties, such as its conductivity, light absorption, and emission characteristics. This will open up new possibilities for the development of flexible, lightweight, and cost-effective electronic devices. The exploration of this compound-based materials is a burgeoning field with the potential to revolutionize the electronics industry.
Investigation of Synergistic Effects with Existing Bioactive Substances and Combination Therapies
Another exciting avenue of research is the investigation of synergistic effects between this compound derivatives and existing drugs. Combination therapies, where two or more drugs are used together, are a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer.
By combining a this compound-based compound with another bioactive substance, it may be possible to achieve a therapeutic effect that is greater than the sum of the individual drugs. This could lead to lower required doses, reduced side effects, and improved treatment outcomes. Future studies will involve screening combinations of this compound derivatives with a variety of existing drugs to identify promising synergistic interactions. This research could pave the way for novel and more effective combination therapies for a range of challenging medical conditions.
Q & A
Q. What are the common synthetic routes for preparing 5-bromobenzo[d]isothiazole derivatives?
The synthesis of this compound derivatives typically involves:
- Diazotization and bromination : Starting from aminobenzothiazole precursors, bromine can be introduced via diazotization followed by Sandmeyer-type reactions. For example, 5-bromobenzothiazole was synthesized from 5-aminobenzothiazole using NaNO₂/HBr and CuBr, yielding 62% purity .
- Cyclization strategies : Intramolecular cyclization of thioamide precursors or (4+1)-heterocyclization reactions can form the isothiazole core, with subsequent bromination at the 5-position .
- Diels-Alder reactions : Advanced methods utilize Diels-Alder reactions with functionalized isothiazole intermediates (e.g., 3-phenyl-4,5-bis(carbomethoxy)isothiazole) to build fused benzisothiazole frameworks .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- X-ray crystallography : Resolves bond lengths and intermolecular interactions (e.g., S1–C9 = 1.734 Å, S1–C10 = 1.757 Å in imidazothiadiazole derivatives) .
- NMR spectroscopy : Confirms substitution patterns and purity, particularly for bromine-induced deshielding effects.
- IR spectroscopy : Identifies functional groups (e.g., C–Br stretching at ~500–600 cm⁻¹) .
Q. How does bromine substitution influence the reactivity of benzo[d]isothiazoles in cross-coupling reactions?
Bromine at the 5-position enhances electrophilicity, enabling Suzuki-Miyaura couplings with arylboronic acids. Palladium catalysts (e.g., isothiazole-palladium complexes) show high activity at 20–35°C, though trace homocoupling byproducts (e.g., 4,4′-dimethoxybiphenyl, 1–3% yield) may arise due to oxidative side reactions .
Advanced Research Questions
Q. How can computational methods optimize the crystal structure prediction of this compound derivatives?
Genetic algorithms (GAtor) predict polymorphs by simulating evolutionary routes. For example, tricyano-1,4-dithiino[c]-isothiazole (TCS3) was validated across seven GAtor runs, identifying centroid–centroid π-π interactions (3.492 Å) and hydrogen-bonded dimers (R₂²(24) motif) . These methods guide solvent selection and crystallization conditions.
Q. What strategies mitigate discrepancies in catalytic activity data for palladium-isothiazole complexes?
Contradictions in catalytic yields or byproduct formation (e.g., homocoupling) require:
- Controlled atmosphere : Use inert gas to suppress arylboronic acid oxidation .
- Ligand stoichiometry : Monodentate ligands (LPdCl₂) outperform bidentate (L₂PdCl₂) in reducing colloidal palladium formation, as confirmed by UV-vis and TEM .
- Temperature gradients : Activity peaks at 20–35°C; higher temperatures degrade selectivity .
Q. How can this compound derivatives be tailored for antitubercular or fungicidal applications?
- Antitubercular design : Ureas/thioureas with benz[d]isothiazole moieties inhibit Mycobacterium tuberculosis GyrB DNA gyrase. Functionalize via carbamate intermediates (e.g., Scheme 54–56 in ).
- Fungicidal activity : Isothiazole-thiazole hybrids (e.g., 3,4-dichloroisothiazole-5-carboxylic acid derivatives) disrupt fungal membrane integrity. Structure-activity relationship (SAR) studies prioritize halogenation and hydrophobic side chains .
Q. What are the challenges in scaling up multi-step syntheses of this compound-based pharmacophores?
- Functional group compatibility : Protect reactive sites (e.g., bromine) during transformations like Diels-Alder or amide couplings .
- Solubility management : Use polar aprotic solvents (DMF, THF) for intermediates like diols or bromomethyl derivatives .
- Purification : Column chromatography or recrystallization (e.g., aqueous ethanol) ensures >95% purity for biological testing .
Methodological Guidelines
- Synthetic Optimization : Prioritize Pd-free conditions for bromination to avoid metal contamination in bioactive compounds .
- Data Validation : Cross-reference XRD data with computational models (e.g., Mercury software) to resolve crystallographic ambiguities .
- Biological Assays : Use MIC (Minimum Inhibitory Concentration) protocols for antitubercular screening, incorporating positive controls (e.g., isoniazid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
